3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S/c1-24-17-7-6-15(10-16(17)19)25(22,23)20-12-18(21)9-8-13-4-2-3-5-14(13)11-18/h2-7,10,20-21H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMKHFBDXRJEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzenesulfonyl chloride and 2-hydroxy-1,2,3,4-tetrahydronaphthalene.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of the sulfonyl chloride with the amine group of the tetrahydronaphthalene derivative under basic conditions, typically using a base like triethylamine.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions precisely.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Automation: Implementing automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to modify the sulfonamide or aromatic rings.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the fluorine atom can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For example, the sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom can participate in electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Features
The target compound shares core sulfonamide functionality with multiple analogs but differs in substituent patterns and ring systems. Key comparisons include:
Key Observations :
- Electronic Effects : The 3-fluoro and 4-methoxy groups in the target compound likely enhance electrophilicity at the sulfonamide sulfur, similar to halogenated analogs in .
- Hydrogen Bonding: The hydroxyl group on the tetrahydronaphthalene moiety may promote solubility and intermolecular interactions, contrasting with non-hydroxylated analogs .
Spectroscopic and Analytical Data
While direct data for the target compound are unavailable, comparisons with analogs reveal trends:
- IR Spectroscopy: Sulfonamide S=O stretching: ~1350–1200 cm⁻¹ (common across sulfonamides) . Hydroxyl (tetrahydronaphthalene): Broad band ~3200–3600 cm⁻¹, absent in non-hydroxylated analogs .
- NMR :
- Mass Spectrometry :
Stability and Reactivity
Biological Activity
3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines a sulfonamide group with a fluorinated aromatic system and a tetrahydronaphthalene derivative. The presence of the fluorine atom is significant for enhancing the compound's biological properties.
Chemical Formula
- Molecular Formula : C16H19FNO4S
- Molar Mass : 345.39 g/mol
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, nucleoside analogs have demonstrated effectiveness against Hepatitis B virus (HBV) due to their ability to inhibit viral polymerases. While specific data on the target compound is limited, the structural similarities suggest potential antiviral activity.
Inhibition Studies
In related research, compounds structurally akin to this compound have shown promising results in inhibiting HBV polymerase. For example:
- Compound A : IC50 = 120 nM against HBV polymerase.
- Compound B : EC50 = 7.8 nM in HBV cell-based assays.
These findings highlight the potential of similar sulfonamide derivatives in antiviral applications.
Toxicological Profile
The safety profile of sulfonamide compounds is crucial for their development as therapeutics. The LD50 values for related compounds suggest moderate toxicity:
- LD50 (oral) : Approximately 2860 mg/kg in rats.
- LD50 (dermal) : Approximately 16710 mg/kg in rabbits.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of tetrahydronaphthalene and evaluated their biological activity. The results indicated that modifications at the tetrahydronaphthalene moiety significantly impacted the biological efficacy against viral targets.
| Compound | Structure | IC50 (nM) | EC50 (nM) |
|---|---|---|---|
| Compound A | Similar to target | 120 | 7.8 |
| Compound B | Similar to target | 150 | 10 |
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on sulfonamide derivatives to determine the influence of various substituents on their biological activities. The introduction of fluorine was found to enhance binding affinity to viral targets.
Q & A
Q. How to address discrepancies in crystallographic data vs. computational conformer predictions?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure (Cu-Kα radiation, 180 K) and compare torsion angles with DFT-optimized conformers (B3LYP/6-31G*).
- Dynamic Analysis : Perform molecular dynamics (MD) simulations (AMBER force field) to assess flexibility of the tetrahydronaphthalene ring in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
